molecular formula C23H19BrN4OS B15056093 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B15056093
M. Wt: 479.4 g/mol
InChI Key: OLRUXBDYVXNFRH-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic triazole derivative offered as a valuable chemical building block for research and development. This compound features a 1,2,4-triazole core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The molecular structure incorporates a 2-bromophenyl group and a p-tolylacetamide side chain, connected via a thioether linkage, making it a versatile intermediate for further chemical exploration. Triazole derivatives are extensively investigated for their pharmacological properties, particularly as antifungal agents . They are known to act through the inhibition of fungal lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway that is essential for fungal cell membrane integrity . Research on structurally similar compounds has demonstrated promising anticandidal activity against various strains, including Candida glabrata and Candida krusei, in some cases showing higher activity than the standard drug fluconazole . Beyond antimicrobial applications, molecules containing the 1,2,4-triazole moiety are also studied for other activities, such as antioxidant properties . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H19BrN4OS

Molecular Weight

479.4 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H19BrN4OS/c1-16-11-13-17(14-12-16)25-21(29)15-30-23-27-26-22(19-9-5-6-10-20(19)24)28(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)

InChI Key

OLRUXBDYVXNFRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thioether linkage.

    Reduction: Reduced forms of the triazole ring or bromophenyl group.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the thioether linkage can influence its overall stability and reactivity.

Comparison with Similar Compounds

Triazole derivatives are widely studied due to their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, synthetic methods, physical properties, and reported activities.

Structural Analogs
Compound Name / ID Key Substituents Core Structure Similarity Reference
2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide 4-Chlorophenyl (vs. 2-bromophenyl) Same triazole core and acetamide
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Pyridinyl, ethyl, 3-bromophenyl Varied aryl and alkyl groups
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamide 3-Bromophenyl, methyl, propanamide (vs. acetamide) Altered backbone and substituents
2-{[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenylthiazol-2-yl)acetamide Hydroxybromophenyl, thiazole Additional heterocyclic moiety
N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7a) Isobutylphenyl, methylphenyl Branched alkyl substituents

Key Observations :

  • Halogen Position Matters : Substitution at the 2-bromophenyl position (target compound) vs. 4-chlorophenyl () or 3-bromophenyl () may influence steric and electronic properties.
  • Amide Backbone: Acetamide (target) vs.
  • Heterocyclic Additions : Thiazole or pyridinyl groups () introduce additional pharmacophoric features.

Key Observations :

  • Conventional vs. Ultrasound-Assisted : Ultrasound methods () improve yields (77%) compared to conventional routes.
  • Method Diversity : Multiple alkylation pathways (e.g., ) highlight adaptability in triazole functionalization.
Physical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data Reference
Target Compound Not reported ~497.3 (calculated) Expected IR: C=O (~1680 cm⁻¹), N-H (~3345 cm⁻¹) -
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) 147–149 363.5 $^1$H NMR: δ 8.65 (pyridine-H), 7.45 (aryl-H)
N-(4-Methoxyphenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (22) 169–170 521.6 IR: NH (3320 cm⁻¹), C=O (1680 cm⁻¹)
2-{[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide 123–125 504.4 $^1$H NMR: δ 10.2 (OH), 8.25 (NO₂)

Key Observations :

  • Melting Points : Triazole derivatives generally exhibit high melting points (120–200°C), correlating with crystallinity and intermolecular interactions.
  • Spectral Signatures : Consistent IR peaks for C=O (1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) across analogs .

Biological Activity

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, highlighting its potential applications in medicinal chemistry.

Synthesis

The synthesis of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the reaction of 2-bromophenyl derivatives with thioacetic acid and p-toluidine. The process may include various steps such as refluxing in an alkaline medium and subsequent purification techniques like recrystallization.

Structural Characteristics

The molecular formula of this compound is C22H22BrN4OSC_{22}H_{22}BrN_4OS, with a molecular weight of approximately 481.4 g/mol. Its structure features a triazole ring substituted with a bromophenyl group and a thioether linkage, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds with a triazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the proliferation of various cancer cell lines. In particular, studies have reported that sulfanyltriazoles can effectively target resistant cancer cells, demonstrating EC50 values in the nanomolar range .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamideHCT-116 (Colon Carcinoma)6.2
Other SulfanyltriazolesT47D (Breast Cancer)27.3

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented, with studies showing efficacy against a range of pathogenic bacteria and fungi. The presence of the thioether group in this compound enhances its interaction with microbial cell membranes .

Table 2: Antimicrobial Efficacy

CompoundPathogenMinimum Inhibitory Concentration (MIC)
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamideStaphylococcus aureus<10 µg/mL
Other Triazole DerivativesEscherichia coli<20 µg/mL

Anti-inflammatory Effects

Emerging evidence suggests that triazole derivatives also possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • Antiviral Activity : A study highlighted the potential of sulfanyltriazoles as antiviral agents against HIV strains resistant to standard treatments. Compounds showed promise in overcoming resistance mechanisms commonly seen in viral infections .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of triazole derivatives have revealed their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

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